molecular formula C16H24N2O3S B6761768 N-[2-(1,1-dioxothian-4-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide

N-[2-(1,1-dioxothian-4-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide

Cat. No.: B6761768
M. Wt: 324.4 g/mol
InChI Key: LZRRXZLIDHLUJA-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxothian-4-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a carboxamide group and a thian-4-yl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[2-(1,1-dioxothian-4-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12(2)15-4-3-14(11-18-15)16(19)17-8-5-13-6-9-22(20,21)10-7-13/h3-4,11-13H,5-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRRXZLIDHLUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=O)NCCC2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-dioxothian-4-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide typically involves multiple steps:

    Formation of the Thian-4-yl Moiety: The thian-4-yl group can be synthesized through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids to yield the corresponding sulfone.

    Alkylation Reaction: The thian-4-yl sulfone is then alkylated with an appropriate alkyl halide to introduce the ethyl chain.

    Pyridine Ring Functionalization: The pyridine ring is functionalized by introducing the carboxamide group through an amide coupling reaction. This can be achieved using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.

    Final Coupling: The alkylated thian-4-yl sulfone is coupled with the functionalized pyridine derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thian-4-yl moiety can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), borane (BH3).

    Coupling Reagents: EDCI, HOBt, DCC.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of carboxamide to amine.

    Substitution: Introduction of various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1,1-dioxothian-4-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(1,1-dioxothian-4-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,1-dioxothian-4-yl)ethyl]-6-methylpyridine-3-carboxamide
  • N-[2-(1,1-dioxothian-4-yl)ethyl]-6-ethylpyridine-3-carboxamide
  • N-[2-(1,1-dioxothian-4-yl)ethyl]-6-isopropylpyridine-3-carboxamide

Uniqueness

N-[2-(1,1-dioxothian-4-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the thian-4-yl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

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